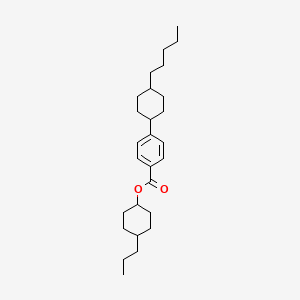
trans-4-Propylcyclohexyl trans-p-(4-pentylcyclohexyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-4-Propylcyclohexyl trans-p-(4-pentylcyclohexyl)benzoate: is a chemical compound with the molecular formula C27H42O2 and a molecular weight of 398.621 g/mol . It is known for its unique structure, which includes two cyclohexyl rings and a benzoate group. This compound is used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Propylcyclohexyl trans-p-(4-pentylcyclohexyl)benzoate typically involves the esterification of benzoic acid derivatives with cyclohexyl alcohols. The reaction is usually carried out under acidic conditions with a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, resulting in a high-purity product suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: trans-4-Propylcyclohexyl trans-p-(4-pentylcyclohexyl)benzoate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions involving this compound often use hydrogen gas in the presence of a palladium or platinum catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium or platinum catalyst, elevated temperature and pressure.
Substitution: Amines, thiols, acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, trans-4-Propylcyclohexyl trans-p-(4-pentylcyclohexyl)benzoate is used as an intermediate in the synthesis of liquid crystals. Its unique structure allows it to be incorporated into liquid crystal displays (LCDs) and other optoelectronic devices .
Biology: This compound is studied for its potential biological activities, including its interactions with cell membranes and proteins. Researchers investigate its effects on cellular processes and its potential as a therapeutic agent .
Medicine: In medicine, this compound is explored for its potential use in drug delivery systems. Its ability to interact with biological membranes makes it a candidate for enhancing the bioavailability of certain drugs .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and unique properties make it valuable in the manufacture of high-performance materials .
Mecanismo De Acción
The mechanism of action of trans-4-Propylcyclohexyl trans-p-(4-pentylcyclohexyl)benzoate involves its interaction with molecular targets such as cell membranes and proteins. The compound’s cyclohexyl rings and benzoate group allow it to embed within lipid bilayers, affecting membrane fluidity and permeability. This interaction can modulate the activity of membrane-bound proteins and enzymes, leading to various biological effects .
Comparación Con Compuestos Similares
- trans-4-(4-n-Pentylcyclohexyl)benzoic acid
- 4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate
- [trans(trans)]-4-(4-pentylcyclohexyl)-4’-(4-propylcyclohexyl)-1,1’-biphenyl
Comparison: trans-4-Propylcyclohexyl trans-p-(4-pentylcyclohexyl)benzoate is unique due to its specific combination of cyclohexyl rings and benzoate group, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in liquid crystals, drug delivery, and material science .
Propiedades
Número CAS |
72983-70-1 |
|---|---|
Fórmula molecular |
C27H42O2 |
Peso molecular |
398.6 g/mol |
Nombre IUPAC |
(4-propylcyclohexyl) 4-(4-pentylcyclohexyl)benzoate |
InChI |
InChI=1S/C27H42O2/c1-3-5-6-8-22-9-13-23(14-10-22)24-15-17-25(18-16-24)27(28)29-26-19-11-21(7-4-2)12-20-26/h15-18,21-23,26H,3-14,19-20H2,1-2H3 |
Clave InChI |
PEXDPLSTNBSZFP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3CCC(CC3)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


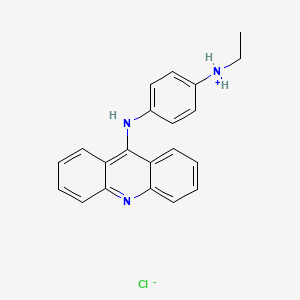
![Benzenesulfonic acid, 3-[[4-[(4-ethoxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-](/img/structure/B13761876.png)
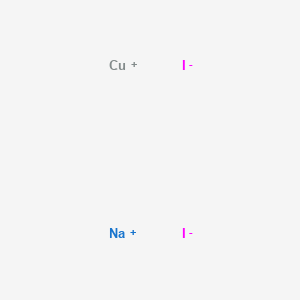
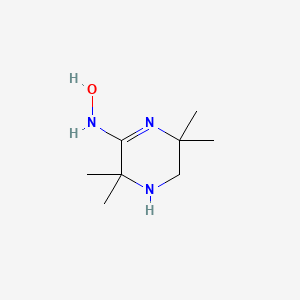
![Benzenesulfonic acid, 3-amino-4-[(4-methylphenyl)sulfonyl]-](/img/structure/B13761885.png)

![2-Hydroxypropane-1,2,3-tricarboxylic acid--2-(4-chlorophenoxy)-N-(2-{[2-(diethylamino)ethoxy]carbonyl}phenyl)propanimidic acid (1/1)](/img/structure/B13761891.png)
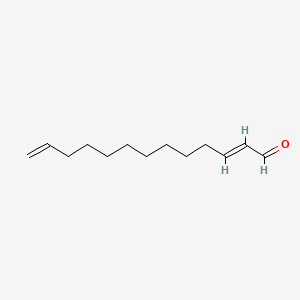
![trimethyl-[2-oxo-2-[(2Z)-2-pentylidenehydrazinyl]ethyl]azanium;chloride](/img/structure/B13761893.png)
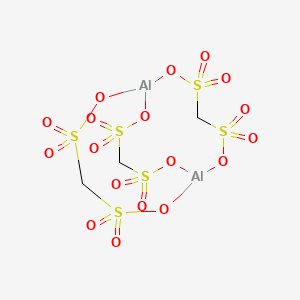

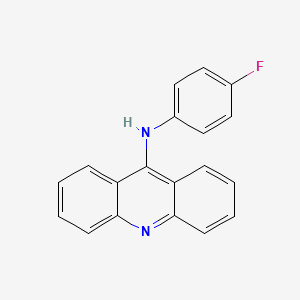
palladium(II)]](/img/structure/B13761924.png)

